Bisoctrizole

Catalog No.
S001550
CAS No.
103597-45-1
M.F
C41H50N6O2
M. Wt
658.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisoctrizole

CAS Number

103597-45-1

Product Name

Bisoctrizole

IUPAC Name

2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol

Molecular Formula

C41H50N6O2

Molecular Weight

658.9 g/mol

InChI

InChI=1S/C41H50N6O2/c1-38(2,3)24-40(7,8)28-20-26(36(48)34(22-28)46-42-30-15-11-12-16-31(30)43-46)19-27-21-29(41(9,10)25-39(4,5)6)23-35(37(27)49)47-44-32-17-13-14-18-33(32)45-47/h11-18,20-23,48-49H,19,24-25H2,1-10H3

InChI Key

FQUNFJULCYSSOP-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C(C)(C)CC(C)(C)C)N5N=C6C=CC=CC6=N5)O

Solubility

< 5 ng/L at 25 °C

Synonyms

methylene bis-benzotriazolyl tetramethylphenol, Tinosorb M

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C(C)(C)CC(C)(C)C)N5N=C6C=CC=CC6=N5)O

Description

The exact mass of the compound Bisoctrizole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as < 5 ng/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759873. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Dermatology - Sunscreen Application

Methods of Application or Experimental Procedures: Most compounds used in sunscreens are dissolved in the organic or aqueous phase of the product. But Bisoctrizole is almost insoluble in anything, so it is prepared in microfine particles that are suspended in the aqueous phase .

Results or Outcomes: Bisoctrizole absorbs, reflects, and scatters both UV-A and UV-B rays . A rat and human dermal penetration study in vitro indicates that Bisoctrizole displays minimal absorption through the skin, with only about 0.01% and 0.06 % of the applied dose penetration through the human and rat skin membrane, respectively . Despite low dermal uptake, potential bioaccumulation after repeated skin applications cannot be excluded .

Photostabilizer for Other UV Filters

Summary of the Application: Bisoctrizole has been found to act as a photostabilizer for other UV filters, particularly octyl methoxycinnamate (octinoxate) . This means it can help prevent the degradation of other UV filters when exposed to sunlight, enhancing the overall effectiveness of the sunscreen.

Methods of Application or Experimental Procedures: In this application, Bisoctrizole is mixed with other UV filters in the formulation of the sunscreen. Its presence helps to stabilize these other filters and prevent their degradation upon exposure to UV light .

Results or Outcomes: The addition of Bisoctrizole to sunscreen formulations containing other UV filters can enhance the photostability of these filters, thereby improving the overall UV protection provided by the sunscreen .

Hybrid UV Absorber

Summary of the Application: Bisoctrizole is also described as a hybrid UV absorber .

Methods of Application or Experimental Procedures: In this application, Bisoctrizole is formulated into microfine organic particles, which are then incorporated into the sunscreen formulation . These particles help to scatter and reflect UV radiation, in addition to absorbing it.

Results or Outcomes: The use of Bisoctrizole as a hybrid UV absorber can enhance the broad-spectrum UV protection provided by sunscreens. It offers a combination of absorption, reflection, and scattering of UV radiation, which can provide more comprehensive protection against UV damage .

Photostabilizer in Cosmetics

Summary of the Application: Bisoctrizole is used as a photostabilizer in cosmetics . It helps to prevent the degradation of other ingredients when exposed to sunlight, enhancing the overall effectiveness of the cosmetic product.

Methods of Application or Experimental Procedures: In this application, Bisoctrizole is mixed with other ingredients in the formulation of the cosmetic product. Its presence helps to stabilize these other ingredients and prevent their degradation upon exposure to UV light .

Results or Outcomes: The addition of Bisoctrizole to cosmetic formulations can enhance the stability of these products, thereby improving their overall effectiveness and shelf-life .

UV Protection in Textiles

Summary of the Application: Bisoctrizole can be used in textiles to provide UV protection . This can help to prevent the harmful effects of UV radiation on the skin.

Methods of Application or Experimental Procedures: In this application, Bisoctrizole is incorporated into the textile during the manufacturing process. The resulting fabric has enhanced UV protection properties .

Results or Outcomes: Textiles treated with Bisoctrizole can provide effective protection against UV radiation, helping to prevent sunburn and other harmful effects of UV exposure .

Bisoctrizole, also known as methylene bis-benzotriazolyl tetramethylbutylphenol, is a phenolic benzotriazole compound primarily utilized as a broad-spectrum ultraviolet radiation absorber in sunscreens. It effectively absorbs, reflects, and scatters both UVA and UVB rays, making it an essential ingredient in sun protection formulations. Bisoctrizole is marketed under various brand names, including Tinosorb M and Parsol Max, and is approved for use in the European Union and other regions, although it has not yet received approval from the U.S. Food and Drug Administration.

The compound's molecular formula is C₄₁H₅₀N₆O₂, with a molecular weight of approximately 658.89 g/mol. Its unique structure includes two benzotriazole groups, which contribute to its efficacy in UV absorption while exhibiting minimal solubility in both aqueous and organic phases. This characteristic necessitates its formulation as microfine particles suspended in the aqueous phase of sunscreen products .

Bisoctrizole acts as a broad-spectrum UV absorber. When UV radiation strikes a bisoctrizole molecule, the energy from the UV photons is absorbed by the electron cloud of the conjugated system within the benzotriazole rings []. This absorption effectively prevents the UV radiation from reaching the skin, protecting it from potential damage. Additionally, bisoctrizole can also scatter and reflect some UV rays, further enhancing its protective effect [].

Bisoctrizole is generally considered safe for topical application in sunscreens []. However, some studies suggest potential endocrine disruption activity, although the evidence remains inconclusive []. Further research is needed to definitively determine any potential hormonal effects.

That involve creating a methylene bridge between two benzotriazole units. These reactions typically require careful control of conditions to ensure proper formation of the desired structure . The resulting product is then formulated into microfine particles to enhance its dispersion in sunscreen formulations.

Research indicates that bisoctrizole exhibits minimal dermal absorption; studies have shown that only about 0.01% to 0.06% of the applied dose penetrates human and rat skin membranes, respectively. This low absorption rate suggests a reduced systemic exposure upon topical application. In vitro assays have demonstrated that bisoctrizole lacks intrinsic androgenic or estrogenic activity, indicating it does not interfere with hormonal functions .

Furthermore, its combination with other UV filters enhances their stability and efficacy, particularly against photodegradation caused by UV exposure .

Bisoctrizole is primarily used in:

  • Sunscreens: As a broad-spectrum UV filter that absorbs both UVA and UVB radiation.
  • Cosmetic Products: To provide UV protection in various formulations.
  • Textiles: Incorporated into fabrics to impart UV protective properties.
  • Photostabilizer: Enhances the stability of other UV filters like octyl methoxycinnamate .

Studies indicate that bisoctrizole interacts favorably with other sunscreen agents, enhancing their effectiveness without significant adverse effects. It has been shown to stabilize other organic filters against photodegradation when used in combination. Its low absorption profile suggests minimal interaction with systemic biological processes, thus reducing potential toxicity concerns .

Bisoctrizole shares structural similarities with several other compounds used as UV filters. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUV Spectrum AbsorptionSolubilityPhotostability
BisoctrizoleBenzotriazoleUVA & UVBPoorHigh
Octyl MethoxycinnamateOrganic FilterPrimarily UVBModerateModerate
AvobenzoneOrganic FilterBroad-spectrumHighModerate
Zinc OxideInorganic FilterBroad-spectrumInsolubleHigh
Titanium DioxideInorganic FilterBroad-spectrumInsolubleHigh

Uniqueness of Bisoctrizole:

  • Hybrid Functionality: Combines both chemical absorbing and physical blocking properties.
  • Low Solubility: Requires formulation as microfine particles.
  • Stabilizing Effect: Enhances the stability of other sunscreen agents against degradation.

Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals

XLogP3

12.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

658.39952486 g/mol

Monoisotopic Mass

658.39952486 g/mol

Heavy Atom Count

49

LogP

12.7

Melting Point

195

UNII

8NT850T0YS

GHS Hazard Statements

H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Indicated for use as a sunscreen agent in cosmetic products.

Pharmacology

Under the conditions of _in vitro_ androgen competitive binding assay, bisoctrizole displayed no intrinsic androgenic, estrogenic, nor uterotrophic activity [F90].

Mechanism of Action

Bisoctrizole is an organic UV-A filter that absorbs both UV-A and UV-B rays.

Other CAS

103597-45-1

Absorption Distribution and Excretion

A rat and human dermal penetration study _in vitro_ indicates that bisoctrizole displays minimal absorption through the skin, with only about 0.01% and 0.06 % of the applied dose penetration through the human and rat skin membrane, respectively. Despite low dermal uptake, potential bioaccumulation after repeated skin applications cannot be excluded.
No pharmacokinetic data available.

Metabolism Metabolites

No pharmacokinetic data available.

Wikipedia

Bisoctrizole

Biological Half Life

No pharmacokinetic data available.

Use Classification

Plastics -> Light stabilisers
Plastics -> Other functions -> Other stabiliser
Plastics -> Polymer Type -> PMMA; PC

General Manufacturing Information

Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-09-12
[1]. Herzog B, et al. In vivo and in vitro assessment of UVA protection by sunscreen formulations containing either butyl methoxy dibenzoyl methane, methylene bis-benzotriazolyl tetramethylbutylphenol, or microfine ZnO. Int J Cosmet Sci. 2002 Jun;24(3):170-85.
[2]. Mavon A, et al. In vitro percutaneous absorption and in vivo stratum corneum distribution of an organic and a mineral sunscreen. Skin Pharmacol Physiol. 2007;20(1):10-20.
[3]. Ashby J, et al. Lack of binding to isolated estrogen or androgen receptors, and inactivity in the immature rat uterotrophic assay, of the ultraviolet sunscreen filters Tinosorb M-active and Tinosorb S. Regul Toxicol Pharmacol. 2001 Dec;34(3):287-91.

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